molecular formula C11H16O2 B8404387 [3-(3-Methoxypropyl)phenyl]methanol

[3-(3-Methoxypropyl)phenyl]methanol

Cat. No.: B8404387
M. Wt: 180.24 g/mol
InChI Key: TYQPLWWSIQFPBL-UHFFFAOYSA-N
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Description

[3-(3-Methoxypropyl)phenyl]methanol is a primary alcohol derivative featuring a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the para position and a 3-methoxypropyl (-OCH₂CH₂CH₃) group at the meta position. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol.

  • Photoredox/Nickel Dual Catalysis: Used for synthesizing structurally similar aromatic ketones and esters, such as 1-(4-(3-Methoxypropyl)phenyl)ethanone (95% yield) .
  • Dimethyl Carbonate (DMC) Reactions: Employed for functionalizing phenolic derivatives, as seen in the synthesis of 3-(4-methoxyphenyl)propyl methyl carbonate .

Characterization likely involves ¹H/¹³C NMR, GC-MS, and HRMS, consistent with methods for related compounds .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

[3-(3-methoxypropyl)phenyl]methanol

InChI

InChI=1S/C11H16O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8,12H,3,6-7,9H2,1H3

InChI Key

TYQPLWWSIQFPBL-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=CC=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure Functional Group Key Applications/Properties
[3-(3-Methoxypropyl)phenyl]methanol Phenyl-CH₂OH + meta-OCH₂CH₂CH₃ Primary alcohol Hypothesized pharmaceutical intermediate
1-(4-(3-Methoxypropyl)phenyl)ethanone Phenyl-COCH₃ + para-OCH₂CH₂CH₃ Ketone Organic synthesis intermediate
4-(3-Methoxypropyl)phenol Phenyl-OH + para-OCH₂CH₂CH₃ Phenol Chemical synthesis (e.g., carbonate derivatives)
Methoprotryne Triazine + methoxypropylamine Amine Herbicide (agrochemical)

Key Differences:

Functional Group Reactivity: The primary alcohol in this compound is more reactive toward esterification or oxidation compared to the ketone in 1-(4-(3-Methoxypropyl)phenyl)ethanone. The phenolic -OH in 4-(3-Methoxypropyl)phenol confers higher acidity (pKa ~10) versus the alcohol (pKa ~15–16), influencing solubility and derivatization routes .

Synthetic Yields: Photoredox/Nickel catalysis achieves 95% yield for aromatic ketones, suggesting high efficiency for related alcohols if optimized . DMC-mediated reactions for phenolic derivatives require gradient chromatography, indicating moderate to high purity but variable yields .

Table 2: Physicochemical Properties (Hypothesized)

Compound Polarity Solubility (Organic) Boiling Point (°C)
This compound Moderate-High Ethanol, DCM ~250–270
1-(4-(3-Methoxypropyl)phenyl)ethanone Moderate Ether, THF ~220–240
4-(3-Methoxypropyl)phenol High Methanol, Water ~200–220
  • Polarity: The alcohol and phenol derivatives exhibit higher polarity than ketones or amines due to -OH groups, impacting chromatographic separation (e.g., silica gel with ether/petroleum ether) .

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